![molecular formula C19H16ClFN2O2S B2863362 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-98-2](/img/structure/B2863362.png)
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing a variety of heterocyclic compounds, including those with pyrazine components, which are valuable for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of heterocyclic fused sulfones and their transformation into heterocyclic o-quinodimethanes demonstrates the versatility of these compounds in organic synthesis (Chaloner et al., 1992). Similarly, the development of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications illustrates the potential for these molecules in pharmaceutical research (Azab et al., 2013).
Antimicrobial and Antibacterial Activity
Several studies have focused on the synthesis of novel heterocyclic compounds and their evaluation as antimicrobial agents. For example, research on thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities highlighted the potential of these compounds in combating bacterial infections (Hafez et al., 2016). Such studies underscore the importance of heterocyclic compounds in developing new antimicrobial therapies.
Photophysical and Optoelectronic Properties
The investigation of heterocyclic compounds' photophysical and optoelectronic properties is crucial for their application in material science. Research on pyrazine derivatives, for example, has led to the synthesis of compounds with promising optoelectronic properties, suitable for use in light-emitting devices and as fluorescent probes (Zhao et al., 2004).
COX-2 Inhibition for Anti-inflammatory Applications
The synthesis and evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors demonstrate the therapeutic potential of heterocyclic compounds in treating inflammation and pain (Singh et al., 2004). These findings highlight the relevance of structural modifications in enhancing biological activity.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDSKXIPDQTCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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